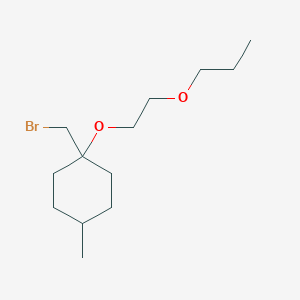
2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C11H13F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol typically involves the trifluoromethylation of a suitable precursor. One common method is the nucleophilic addition of trifluoromethyl groups to aromatic compounds. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzymatic activities or receptor binding, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Trifluoromethyl)phenyl)propan-2-ol: Similar structure but with the trifluoromethyl group in a different position.
2-(2-Methyl-4-(trifluoromethyl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.
Uniqueness
2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group can significantly influence the compound’s reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H13F3O |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-7-6-8(11(12,13)14)4-5-9(7)10(2,3)15/h4-6,15H,1-3H3 |
Clé InChI |
RPPWZXVURZVUFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(F)(F)F)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)
![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)
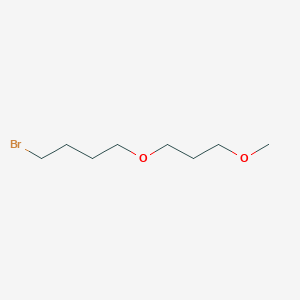
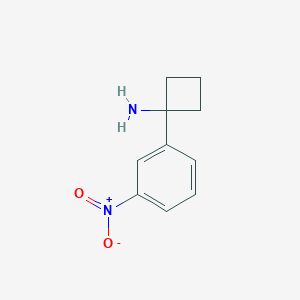


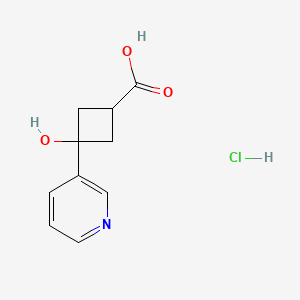
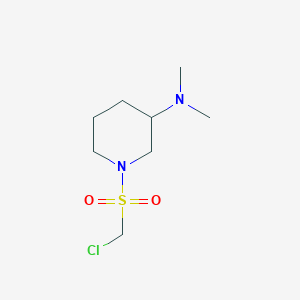
![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)

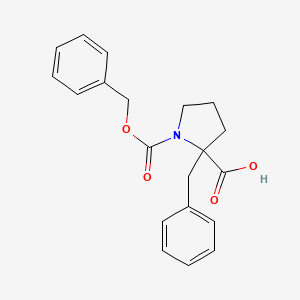
![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)
![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)
